2-[(2-Chlorophenyl)imino]-5-(4-ethoxy-2-hydroxybenzylidene)-1,3-thiazolidin-4-one
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Overview
Description
2-[(2-Chlorophenyl)imino]-5-(4-ethoxy-2-hydroxybenzylidene)-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The presence of both sulfur and nitrogen atoms in the thiazolidinone ring enhances its pharmacological properties, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
The synthesis of 2-[(2-Chlorophenyl)imino]-5-(4-ethoxy-2-hydroxybenzylidene)-1,3-thiazolidin-4-one typically involves the condensation of aniline, chloro benzaldehyde, and thioglycolic acid (TGA) in the presence of a catalyst . The reaction is carried out under reflux conditions, often using a solvent like toluene . Industrial production methods may involve the use of green chemistry approaches, such as nano-catalysis, to improve yield, selectivity, and purity .
Chemical Reactions Analysis
2-[(2-Chlorophenyl)imino]-5-(4-ethoxy-2-hydroxybenzylidene)-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation or alkylation reactions can be performed using reagents like halogens or alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .
Scientific Research Applications
2-[(2-Chlorophenyl)imino]-5-(4-ethoxy-2-hydroxybenzylidene)-1,3-thiazolidin-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Its anti-inflammatory properties are being explored for potential therapeutic applications.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(2-Chlorophenyl)imino]-5-(4-ethoxy-2-hydroxybenzylidene)-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit enzymes or receptors involved in disease pathways, leading to its therapeutic effects . For example, its anticancer activity may be due to the inhibition of specific kinases or signaling pathways .
Comparison with Similar Compounds
Similar compounds to 2-[(2-Chlorophenyl)imino]-5-(4-ethoxy-2-hydroxybenzylidene)-1,3-thiazolidin-4-one include other thiazolidinones with different substituents. These compounds may have similar biological activities but differ in their potency and selectivity . For instance, 2-[(4-Chlorophenyl)imino]-5-(2-nitrobenzyl)-1,3-thiazolidin-4-one is another thiazolidinone derivative with notable enzyme inhibitory activity .
Properties
Molecular Formula |
C18H15ClN2O3S |
---|---|
Molecular Weight |
374.8 g/mol |
IUPAC Name |
(5E)-2-(2-chlorophenyl)imino-5-[(4-ethoxy-2-hydroxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H15ClN2O3S/c1-2-24-12-8-7-11(15(22)10-12)9-16-17(23)21-18(25-16)20-14-6-4-3-5-13(14)19/h3-10,22H,2H2,1H3,(H,20,21,23)/b16-9+ |
InChI Key |
CZUOIASXDCXGKB-CXUHLZMHSA-N |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)/C=C/2\C(=O)NC(=NC3=CC=CC=C3Cl)S2)O |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C=C2C(=O)NC(=NC3=CC=CC=C3Cl)S2)O |
Origin of Product |
United States |
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